4-iodo-5-(isobutoxymethyl)-1-propyl-1H-pyrazole
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Overview
Description
4-iodo-5-(isobutoxymethyl)-1-propyl-1H-pyrazole: is an organic compound belonging to the pyrazole family It is characterized by the presence of an iodine atom at the fourth position, an isobutoxymethyl group at the fifth position, and a propyl group at the first position of the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-iodo-5-(isobutoxymethyl)-1-propyl-1H-pyrazole typically involves a multi-step process. One common method includes the iodination of a pyrazole precursor. The precursor can be synthesized through a Mannich reaction-cyclization sequence between succinaldehyde and imines, followed by regioselective iodination using iodine or N-iodosuccinimide (NIS) under controlled conditions . The reaction conditions often require specific solvents and temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency and high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-iodo-5-(isobutoxymethyl)-1-propyl-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Coupling Reactions: Palladium catalysts and appropriate ligands are commonly used in coupling reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while coupling reactions could produce biaryl compounds.
Scientific Research Applications
4-iodo-5-(isobutoxymethyl)-1-propyl-1H-pyrazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-iodo-5-(isobutoxymethyl)-1-propyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific context of its use. Detailed studies would be required to elucidate the exact mechanisms.
Comparison with Similar Compounds
- 4-iodo-5-(methoxymethyl)-1-propyl-1H-pyrazole
- 4-iodo-5-(ethoxymethyl)-1-propyl-1H-pyrazole
- 4-iodo-5-(butoxymethyl)-1-propyl-1H-pyrazole
Uniqueness: 4-iodo-5-(isobutoxymethyl)-1-propyl-1H-pyrazole is unique due to the presence of the isobutoxymethyl group, which can influence its reactivity and interactions compared to other similar compounds
Properties
IUPAC Name |
4-iodo-5-(2-methylpropoxymethyl)-1-propylpyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19IN2O/c1-4-5-14-11(10(12)6-13-14)8-15-7-9(2)3/h6,9H,4-5,7-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYBTZAMQGCDNKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(C=N1)I)COCC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19IN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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